molecular formula C20H29NO6 B8311357 Methyl 2-methoxy-4-(1-Boc-4-piperidyloxy)phenylacetate

Methyl 2-methoxy-4-(1-Boc-4-piperidyloxy)phenylacetate

Cat. No. B8311357
M. Wt: 379.4 g/mol
InChI Key: ASLIHUMTKDKGJY-UHFFFAOYSA-N
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Patent
US05464788

Procedure details

A mixture of ether (66 ml) and 40% aqueous potassium hydroxide (20 ml) was cooled in ice. N-Nitrosomethylurea (6.6 g) was added in portions with gentle swirling over 30 min. The ether layer was decanted and dried over solid potassium hydroxide for 15 min. The ether solution was decanted, and the decanted solution was cooled in an ice bath. A solution of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzoyl chloride (3.26 g, 8.8 mmol) in THF (6 ml) was added dropwise and the mixture was stirred in the cold for 15 min and at ambient temperature for 3.5 hours. Nitrogen was passed through the mixture for 1 hour, and the solution was then concentrated in vacuo. A portion (930 mg) of the residue was dissolved in methanol and heated to reflux, and a solution of silver benzoate (200 mg) in triethylamine (2 ml) was added in five 0.1 ml portions at intervals of eight minutes. A sixth portion was added after an additional forty minutes' reflux, and after another five minutes, a seventh portion. After a final 30 minutes' reflux, the mixture was cooled and filtered, and the filtrate was concentrated in vacuo. The residue was chromatographed on silica gel eluted with 3%, followed by 5% methanol in methylene chloride. The product fractions were combined and evaporated to dryness in vacuo to give methyl 2-methoxy-4-(1-Boc-4-piperidyloxy)-phenylacetate.
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
3.26 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][CH2:4]C.[OH-].[K+].N(CNC(N)=O)=[O:9].[CH3:15][O:16][C:17]1[CH:25]=[C:24]([O:26][CH:27]2[CH2:32][CH2:31][N:30]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:29][CH2:28]2)[CH:23]=[CH:22][C:18]=1C(Cl)=O>C1COCC1>[CH3:15][O:16][C:17]1[CH:25]=[C:24]([O:26][CH:27]2[CH2:28][CH2:29][N:30]([C:33]([O:35][C:36]([CH3:37])([CH3:39])[CH3:38])=[O:34])[CH2:31][CH2:32]2)[CH:23]=[CH:22][C:18]=1[CH2:1][C:2]([O:3][CH3:4])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
N(=O)CNC(=O)N
Step Three
Name
Quantity
3.26 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in the cold for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice
CUSTOM
Type
CUSTOM
Details
The ether layer was decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over solid potassium hydroxide for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The ether solution was decanted
TEMPERATURE
Type
TEMPERATURE
Details
the decanted solution was cooled in an ice bath
WAIT
Type
WAIT
Details
at ambient temperature for 3.5 hours
Duration
3.5 h
WAIT
Type
WAIT
Details
Nitrogen was passed through the mixture for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
A portion (930 mg) of the residue was dissolved in methanol
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
a solution of silver benzoate (200 mg) in triethylamine (2 ml) was added in five 0.1 ml portions at intervals of eight minutes
Duration
8 min
ADDITION
Type
ADDITION
Details
A sixth portion was added after an additional forty minutes'
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
after another five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After a final 30 minutes' reflux
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 3%
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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